L-Leucyl-L-seryl-L-valyl-L-leucine

Catalog No.
S13118264
CAS No.
918527-99-8
M.F
C20H38N4O6
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucyl-L-seryl-L-valyl-L-leucine

CAS Number

918527-99-8

Product Name

L-Leucyl-L-seryl-L-valyl-L-leucine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C20H38N4O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1

InChI Key

AZMIJMPYAZKVFL-VGWMRTNUSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

L-Leucyl-L-seryl-L-valyl-L-leucine is a tetrapeptide composed of four amino acids: leucine, serine, valine, and leucine. This compound is notable for its specific sequence and arrangement of amino acids, which contribute to its unique structural and functional properties. The molecular formula for L-Leucyl-L-seryl-L-valyl-L-leucine is C13H24N4O4C_{13}H_{24}N_{4}O_{4}, and it is classified as a non-polar peptide due to the presence of hydrophobic leucine and valine residues. This hydrophobic nature influences its solubility and interaction with biological membranes.

, including:

  • Oxidation: Primarily at the serine residue, leading to the formation of hydroxyl derivatives. Common oxidizing agents include hydrogen peroxide.
  • Reduction: Targeting oxidized residues within the peptide using reducing agents such as sodium borohydride.
  • Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties, utilizing coupling reagents like HBTU or DIC.

These reactions allow for modifications that can enhance the peptide's biological activity or stability.

L-Leucyl-L-seryl-L-valyl-L-leucine exhibits several biological activities influenced by its amino acid composition. It has been studied for its role in protein-protein interactions and cellular signaling pathways. The mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, modulating their activity, and triggering downstream signaling cascades that can lead to various physiological effects .

Additionally, research indicates that peptides containing leucine may influence metabolic processes, particularly in relation to muscle protein synthesis and energy metabolism .

The synthesis of L-Leucyl-L-seryl-L-valyl-L-leucine is commonly achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Attachment of the first amino acid: The initial leucine is attached to a solid resin.
  • Deprotection: The protecting group on the amino acid is removed to allow for subsequent additions.
  • Coupling: The next amino acid (serine) is coupled to the growing chain using coupling reagents.
  • Repetition: The deprotection and coupling steps are repeated for valine and the final leucine.
  • Cleavage: The completed peptide is cleaved from the resin and purified .

This method allows for high purity and efficiency in peptide synthesis.

L-Leucyl-L-seryl-L-valyl-L-leucine has diverse applications across various fields:

  • Chemistry: Used as a model peptide in studies of peptide synthesis and structure-activity relationships.
  • Biology: Investigated for its role in cellular signaling pathways and protein interactions.
  • Medicine: Potential therapeutic applications in drug development, particularly targeting specific enzymes or receptors.
  • Industry: Utilized in developing peptide-based materials and biocatalysts .

Interaction studies involving L-Leucyl-L-seryl-L-valyl-L-leucine are crucial for understanding its functional roles. These studies help elucidate how this peptide interacts with various molecular targets, influencing biochemical pathways and biological responses . Such investigations are essential for identifying potential therapeutic uses and understanding the mechanisms underlying its biological activity.

L-Leucyl-L-seryl-L-valyl-L-leucine shares similarities with other peptides but possesses unique features due to its specific amino acid sequence. Here are some comparable compounds:

Compound NameCompositionUnique Features
L-AlanylleucylvalyserylvalineL-Alanine, L-Leucine, L-Valine, L-SerineContains alanine instead of leucine
L-HistidylseryleucylprolylleucineL-Histidine, L-Serine, L-Leucine, L-ProlineIncorporates histidine which may alter reactivity
L-CysteinylseryleucylandphenylalaninL-Cysteine, L-Serine, L-Leucine, L-PhenylalaninePresence of cysteine affects stability and reactivity

The differences primarily lie in their amino acid composition or sequence, which significantly influences their chemical behavior and biological activity. The specific arrangement of amino acids in L-Leucyl-L-seryl-L-valyl-L-leucine makes it unique regarding potential applications and interactions within biological systems.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

430.27913494 g/mol

Monoisotopic Mass

430.27913494 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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